2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide, also known as PD184161, is a scientific research compound studied for its potential to inhibit Extracellular signal-regulated kinases (ERK) []. ERK is a type of enzyme involved in various cellular processes, including cell growth, proliferation, and differentiation. Inhibiting ERK activity can be a therapeutic strategy for certain diseases.
PD 184161 is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting the dual-specificity kinases MEK1 and MEK2. Its chemical structure is characterized by a unique arrangement that allows it to effectively inhibit the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The compound is identified by its CAS number 212631-67-9 and has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and proliferation in various cancer models .
PD184161 functions by inhibiting MEK, a kinase enzyme within the MAPK pathway. The MAPK pathway is a signaling cascade involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting MEK, PD184161 disrupts the MAPK signaling, leading to reduced cell proliferation and potentially inducing cancer cell death [, ].
PD 184161 primarily functions through its inhibition of MEK1/2, which in turn affects the downstream ERK signaling pathway. The compound exhibits an inhibitory concentration (IC50) ranging from 10 to 100 nM against MEK, demonstrating its effectiveness in blocking MEK activity without significantly affecting a wide range of other kinases, as indicated by IC50 values greater than 10 µM for those enzymes . This specificity is crucial for minimizing off-target effects in therapeutic applications.
In biological studies, PD 184161 has shown significant efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines at concentrations above 1.0 µM. In vivo studies using human tumor xenografts have demonstrated that PD 184161 effectively reduces phosphorylated ERK levels within hours of administration, although long-term dosing leads to resistance in established tumors . The compound's ability to suppress tumor engraftment and initial growth has been substantiated through rigorous experimental protocols.
The synthesis of PD 184161 involves multiple synthetic steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final structure. Although specific synthetic pathways are proprietary, general methods involve organic synthesis techniques such as condensation reactions, cyclization, and purification processes using chromatography. Detailed protocols for synthesis are often found in research articles focusing on similar compounds or those specifically investigating PD 184161 .
PD 184161 is primarily utilized in research related to cancer biology, particularly for studying the MAPK signaling pathway's role in tumorigenesis. Its applications extend to:
Interaction studies have highlighted PD 184161's specificity towards MEK1/2, with minimal interaction with a broad spectrum of other kinases. This selectivity is crucial for its therapeutic potential, as it reduces the likelihood of adverse effects associated with non-specific kinase inhibition. Studies indicate that while PD 184161 effectively inhibits MEK activity, its interactions with other proteins remain limited, making it a promising candidate for targeted cancer therapies .
Several compounds exhibit structural and functional similarities to PD 184161. These include:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
PD098059 | MEK inhibitor | Earlier generation MEK inhibitor; less selective |
U0126 | MEK inhibitor | Broad-spectrum kinase inhibitor; more side effects |
FR180204 | ERK1/2 inhibitor | More potent against ERK directly; cell-permeable |
AZD6244 | MEK inhibitor | Advanced clinical candidate; used in various cancers |
PD 184161 stands out due to its high selectivity for MEK1/2 compared to these other inhibitors, which often have broader targets and thus may lead to more pronounced side effects during treatment.
Environmental Hazard